Moxestrol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
34816-55-2 |
|---|---|
Molecular Formula |
C21H26O3 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
(8S,9S,11S,13S,14S,17R)-17-ethynyl-11-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C21H26O3/c1-4-21(23)10-9-17-16-7-5-13-11-14(22)6-8-15(13)19(16)18(24-3)12-20(17,21)2/h1,6,8,11,16-19,22-23H,5,7,9-10,12H2,2-3H3/t16-,17-,18-,19+,20-,21-/m0/s1 |
InChI Key |
MTMZZIPTQITGCY-OLGWUGKESA-N |
SMILES |
CC12CC(C3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O)OC |
Isomeric SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4)O)OC |
Canonical SMILES |
CC12CC(C3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O)OC |
Appearance |
Solid powder |
melting_point |
280.0 °C |
Other CAS No. |
34816-55-2 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
11 beta-methoxyethinylestradiol 11-beta-methoxy-17-alpha-ethinylestradiol 11-beta-methoxy-17alpha-ethynylestradiol MOX estrogen moxesterol moxestrel moxestrol moxestrol, (11alpha,17alpha)-isomer R 2858 RU 16117 RU-16117 RU-2858 |
Origin of Product |
United States |
Ii. Molecular Mechanisms of Estrogen Receptor Agonism and Modulation by Moxestrol
Estrogen Receptor Subtype Binding Kinetics and Thermodynamics
The interaction of ligands with ERα and ERβ involves specific binding kinetics and thermodynamics that determine the potency and efficacy of the ligand. Moxestrol is recognized as a high-affinity ligand for estrogen receptors. nih.govnih.gov
Quantitative Analysis of ERα and ERβ Binding Affinities
Studies have quantitatively analyzed the binding affinities of this compound for ERα and ERβ. The dissociation constant (Kd) is a key parameter used to express binding affinity, with lower Kd values indicating higher affinity. Research utilizing in vitro synthesized human ERα and rat ERβ protein, and employing saturation ligand binding analysis with radiolabeled estradiol (B170435), has provided insights into the binding characteristics of various ligands, including this compound. nih.govscispace.com One study reported a dissociation constant (Kd) of 0.1 nM for human ERα protein and 0.4 nM for rat ERβ protein when using 16 alpha-iodo-17 beta-estradiol. nih.govscispace.com While this study provides a reference point, the relative binding affinities of various compounds were also compared to 17β-estradiol (E2). semanticscholar.orgkoreascience.kr
Relative binding affinity (RBA) is another measure used to compare the binding strength of different ligands to the estrogen receptor, typically relative to 17β-estradiol, which is assigned an RBA of 100. nih.gov this compound has been shown to bind to estrogen receptors in rat skeletal muscle, and studies comparing ligands for Scatchard analysis found the Kd for 17β-estradiol to be lower (0.16 nM) than for this compound (0.73 nM) in this tissue, suggesting a higher affinity of the receptor for estradiol than for this compound in this specific context. nih.gov However, other comparative studies using relative binding affinity have placed this compound's RBA below that of 17β-estradiol. semanticscholar.orgkoreascience.kr For instance, one ranking of relative binding affinities showed diethylstilbestrol (B1670540) > hexestrol (B1673224) > dienestrol (B18971) > 17β-estradiol > 17-estradiol > this compound > estriol. semanticscholar.orgkoreascience.kr
The binding affinity of this compound for ERα and ERβ can vary depending on the source and purity of the receptor and the method used for quantitation. nih.gov One study indicated that this compound's relative binding affinity for ERα was lower than that of 17β-estradiol, while its affinity for ERβ was even lower. nih.govscispace.com
Table 1: Comparative Relative Binding Affinities to Estrogen Receptors
| Compound | Relative Binding Affinity (vs. 17β-Estradiol) | ER Subtype (if specified) | Source/Context |
| 17β-Estradiol | 100 | ERα, ERβ | Reference standard semanticscholar.orgkoreascience.krnih.gov |
| This compound | Lower than 17β-Estradiol | ERα, ERβ | General comparison semanticscholar.orgkoreascience.kr |
| This compound (Kd) | 0.73 nM | Estrogen Receptor | Rat skeletal muscle cytosol nih.gov |
| 17β-Estradiol (Kd) | 0.16 nM | Estrogen Receptor | Rat skeletal muscle cytosol nih.gov |
| This compound (Ki) | 0.50 nM | ERα | In vitro synthesized human ERα nih.gov |
| This compound (Ki) | 2.6 nM | ERβ | In vitro synthesized rat ERβ nih.gov |
| 16α-iodo-17β-estradiol (Kd) | 0.1 nM | Human ERα | In vitro synthesized protein nih.govscispace.com |
| 16α-iodo-17β-estradiol (Kd) | 0.4 nM | Rat ERβ | In vitro synthesized protein nih.govscispace.com |
Note: Ki values are inhibition constants, which are inversely related to affinity.
Comparative Receptor Occupancy Profiles with Synthetic and Endogenous Estrogens
Receptor occupancy refers to the proportion of receptors bound by a ligand at a given concentration. Comparative studies evaluate how effectively this compound occupies ERs compared to endogenous estrogens like 17β-estradiol and other synthetic ligands. The association and dissociation rates of ligands from the receptor influence the duration of receptor occupancy. nih.govresearchgate.net this compound has been described as a long-acting compound based on its dissociation rate constants compared to other ligands like 17β-estradiol and estriol. nih.gov This suggests that once bound, this compound may occupy the receptor for a longer period.
Ligand-Induced Conformational Dynamics of Estrogen Receptors
Ligand binding to the estrogen receptor induces conformational changes in the receptor protein. nih.govpan.olsztyn.plnih.gov These structural rearrangements are critical for subsequent steps in estrogen signaling, including receptor dimerization, DNA binding, and interaction with coactivator or corepressor proteins. nih.govpan.olsztyn.plnih.govki.se
Structural Basis of this compound-Estrogen Receptor Complex Formation
The ligand-binding domain (LBD) of the estrogen receptor is where this compound binds. semanticscholar.orgkoreascience.kr The interaction between the ligand and the LBD involves specific amino acid residues within the binding pocket. koreascience.kr While detailed structural information specifically for the this compound-ER complex (e.g., crystal structure) was not extensively found in the search results, the binding of ligands like 17β-estradiol involves interactions with residues such as Arg-394, Glu-354, and His-524 in ERα. koreascience.kr The binding of different ligands, including synthetic ones, can induce distinct conformational changes in the LBD, particularly affecting the position of helix 12, which is crucial for coactivator or corepressor recruitment. wikipedia.orgpan.olsztyn.plresearchgate.net The use of 3H-moxestrol has been noted to affect ER structure in a way that slightly differs from that of estradiol. pan.olsztyn.pl
Impact on Receptor Dimerization and Allosteric Modulation
Ligand binding is a prerequisite for the dimerization of estrogen receptors. wikipedia.orgnih.govnih.govpan.olsztyn.pl The ligand-occupied ER forms a dimer (homodimer or heterodimer) which is then capable of binding to estrogen response elements (EREs) on DNA. nih.govnih.govpan.olsztyn.pl The dimerization interface is located within the DNA-binding domain (DBD) and the LBD. ki.se While the search results confirm that ligand binding, in general, leads to ER dimerization, specific details on how this compound binding uniquely impacts dimerization compared to other ligands were not prominently featured. However, the conformational changes induced by ligand binding can allosterically modulate the receptor's interaction with DNA and other proteins. nih.govoup.com The interaction of ER with EREs can also induce conformational changes in the DNA itself, which may further influence ER activity. nih.govresearchgate.net The conformation of the ER induced by different ligands can affect its binding capacity and interaction with coactivator proteins. oup.comresearchgate.net
Principles of Selective Estrogen Receptor Modulation (SERM) and Subtype-Specific Modulation (SERSM) by this compound
Selective Estrogen Receptor Modulators (SERMs) are a class of ligands that exhibit tissue-specific agonist or antagonist activity through the estrogen receptors. researchgate.netwikipedia.orgresearchgate.net This selective action is attributed to the ability of SERMs to induce distinct receptor conformations that differentially recruit coactivator and corepressor proteins in different cell types and promoter contexts. nih.govki.seresearchgate.netwikipedia.org The term Selective Estrogen Receptor Subtype Modulator (SERSM) further refines this concept, acknowledging that many ER ligands have varying degrees of agonist/antagonist behavior towards the ERα and ERβ isoforms in a tissue-specific manner. researchgate.net
While this compound is generally considered a potent estrogen receptor agonist, its classification strictly as a SERM or SERSM requires detailed evidence of tissue-specific or subtype-specific modulation. Some studies have compared the relative binding affinities of this compound for ERα and ERβ, indicating a preference, albeit not a strong one, for ERα in some contexts. nih.govnih.govscispace.com The differential distribution of ERα and ERβ in various tissues contributes to the selective actions of ER ligands. nih.govscispace.comkoreascience.kr The ability of this compound to induce specific conformational changes in the ER, potentially differing from those induced by other estrogens, could contribute to differential interactions with coregulatory proteins and thus lead to some degree of selective modulation, although this is not as pronounced as with classical SERMs like tamoxifen (B1202) or raloxifene. pan.olsztyn.plresearchgate.netwikipedia.org Research indicates that the this compound-ER complex can bind to estrogen response elements and influence gene expression. illinois.eduresearchgate.net
Differential Co-Regulator Recruitment Profiles
The activity of estrogen receptors is significantly influenced by their interaction with co-regulator proteins, including coactivators and corepressors. capes.gov.brnih.gov Ligand binding induces conformational changes in the ER, which in turn dictates the recruitment of specific co-regulators. physiology.orgcapes.gov.brnih.gov Coactivators typically enhance gene transcription, while corepressors generally inhibit it. nih.gov This differential recruitment of co-regulators is a key mechanism by which different ligands, including SERMs and potentially potent agonists like this compound, can elicit tissue-specific responses despite binding to the same receptor. physiology.orgcapes.gov.brnih.gov Studies with other ligands like β-estradiol and 4-hydroxytamoxifen (B85900) have shown differential recruitment of coactivator proteins like SRC-1 and corepressors like SMRT to the ER-ERE complex. capes.gov.brnih.gov While specific data on this compound's co-regulator recruitment profile were not extensively detailed in the search results, its potent agonistic activity suggests it would favor the recruitment of coactivator proteins to ER complexes, similar to other strong agonists. The specific profile would likely depend on the ER subtype (ERα or ERβ) and the cellular context. mdpi.comphysiology.org
Genomic and Non-Genomic Estrogen Receptor Signaling Pathways Initiated by this compound
Estrogen receptors mediate cellular responses through both genomic (nuclear) and non-genomic (extranuclear) signaling pathways. genome.jpnih.gov Genomic signaling involves the regulation of gene expression, while non-genomic signaling involves rapid activation of intracellular signaling cascades. genome.jpnih.gov this compound, as an estrogen receptor agonist, is expected to initiate both types of signaling.
Direct Estrogen Response Element (ERE)-Mediated Transcriptional Regulation
The classical genomic pathway involves the binding of ligand-activated ER dimers to specific DNA sequences called Estrogen Response Elements (EREs) in the promoter regions of target genes. genome.jpnih.gov This binding directly regulates gene transcription. wikipedia.orgmdpi.comgenome.jpnih.govmdpi.com this compound has been shown to regulate gene expression through EREs. For instance, studies using this compound have identified estrogen response units composed of ERE half sites that confer responsiveness to this compound in chicken hepatoma cells. nih.gov Mutation of these sites abolished the this compound response. nih.gov This indicates that this compound can directly influence gene transcription by interacting with ERs bound to EREs, even in the case of ERE half sites which may require additional factors for a full response. nih.gov
Iii. Cellular and Systems Level Pharmacodynamics of Moxestrol in Preclinical Systems
Transcriptional and Translational Regulation in Model Cell Lines
The primary mechanism of action for estrogens, including moxestrol, involves binding to intracellular estrogen receptors (ERα and ERβ), which then function as ligand-dependent transcription factors to regulate gene expression. wikipedia.orgoncohemakey.com This interaction can occur through binding to specific DNA sequences known as Estrogen Response Elements (EREs) or through interactions with other transcription factors. wikipedia.orgoup.com
Differential Gene Expression Signatures Induced by this compound
This compound has been shown to induce differential gene expression in various cell lines expressing estrogen receptors. Studies using chicken hepatoma (LMH2A) cells, which are stably transfected with the chicken estrogen receptor, have demonstrated that this compound can regulate the expression of genes containing ERE half sites. nih.gov Mutation of these half sites within an Estrogen Response Unit (ERU) can abolish the this compound response, indicating their importance in mediating transcriptional activity. nih.gov This ERU was capable of conferring this compound responsiveness to a heterologous promoter. nih.gov
In human MCF-7 breast cancer cells, which are estrogen-responsive, this compound has been shown to regulate the expression of genes like the proteinase inhibitor-9 (PI-9). oup.com The full-length PI-9 promoter exhibited a significant induction in the presence of this compound in HepG2 cells. oup.com this compound demonstrated similar characteristics to estradiol (B170435) regarding the induction of the pS2 gene in HepG2 cells, albeit with a lower EC50 value. oup.com
Research in human primary hepatocytes has also investigated this compound's impact on gene expression, specifically the PEMT gene. nih.gov this compound treatment induced transcripts B and C of the PEMT gene in hepatocytes with certain genotypes, highlighting the influence of genetic variations on the transcriptional response to this compound. nih.gov
Modulation of Specific Protein Synthesis and Secretion (e.g., Apolipoproteins, Vitellogenin Analogs)
Estrogens are known to modulate the synthesis and secretion of various proteins, particularly in the liver and reproductive tissues. In chicken hepatoma (LMH/2A) cells, this compound has been used to stimulate the expression of avian apolipoprotein, apo-VLDL-II, which is a vitellogenin analog. ahajournals.org This induction is a well-established effect of estrogen in these cells. ahajournals.org
In trophoblast-derived BeWo cells, estrogen has been shown to increase the apical secretion of apolipoprotein B-100 (apoB). researchgate.net While the search results didn't explicitly state this compound's direct effect on apoB secretion in BeWo cells, the use of this compound in studies investigating estrogen's effects on gene expression in BeWo cells suggests its potential role in modulating apolipoprotein synthesis and secretion in this model. researchgate.net
Impact on Cellular Proliferative and Metabolic Homeostasis
Estrogens play a complex role in regulating cellular proliferation and metabolism, which is often investigated using preclinical models and estrogen analogues like this compound.
Regulation of Cellular Growth and Cycle Progression in Non-Clinical Models
The effect of this compound on cellular growth can vary depending on the cell type and experimental conditions. In serum-free medium, this compound (at concentrations of 10-8-10-5 M) inhibited the growth of LoVo colon cancer cells. researchgate.net However, in medium containing charcoal-treated fetal bovine serum, lower concentrations (10-11 M) of this compound facilitated the growth of these cells. researchgate.net These findings suggest that serum factors can alter the effects of this compound on cell growth. researchgate.net
While the search results did not provide extensive details on this compound's direct impact on cell cycle progression, the regulation of cellular growth is intrinsically linked to the control of the cell cycle. Estrogen receptors, activated by ligands like this compound, can influence the expression of cell cycle regulatory proteins. wikipedia.orgresearchgate.net
Influence on Lipid Metabolism and Adipose Tissue Responsiveness (e.g., Lipolytic Activity)
Estrogens are known modulators of lipid metabolism. Preclinical studies have investigated the direct effects of estrogenic analogues like this compound on lipolytic activity in adipose tissue. In an in situ microdialysis study using rat parametrial fat pads, perfusion with this compound (10-6 M) failed to increase glycerol (B35011) concentrations, which are indicative of lipolysis, in animals with different estrogenic statuses. oup.com This suggests that while estrogens can act as long-term modulators of in vivo basal and stimulated lipolytic responses, a direct, acute lipolytic effect of this compound was not observed in this specific model and experimental setup. oup.com
Inter-Receptor Communication and Intracellular Network Integration
The effects of this compound, mediated primarily through estrogen receptors, involve complex interactions with other intracellular signaling pathways and potentially other receptors. Estrogen receptors themselves interact with coactivators and corepressors, and the nature of these interactions can be influenced by the bound ligand, such as this compound. wikipedia.orgoup.com The transcriptional response to estrogen target genes is mediated by ERα and ERβ, which have distinct physiological roles and tissue distributions. wikipedia.orgoup.comresearchgate.net
Studies investigating the regulation of genes like PI-9 have shown that the estrogen response unit can interact with orphan receptors like COUP-TF I and II, indicating integration with other nuclear receptor-mediated pathways. oup.com The transcriptional synergism observed on gene promoters between ERα and coactivators, influenced by the type of ERE and promoter context, highlights the intricate network integration involved in this compound's cellular effects. oup.com
While the search results provide insights into this compound's interaction with ERs and subsequent effects on gene expression and cellular processes, detailed information specifically on this compound's influence on inter-receptor communication beyond the classical ER pathway or its broader integration into complex intracellular networks was limited. However, the known mechanisms of steroid hormone receptors, including their genomic and non-genomic actions and interactions with various signaling pathways, suggest that this compound's effects likely involve a broader level of intracellular network integration. wikipedia.orgoncohemakey.com
Estrogen Receptor Alpha and Beta Interplay in Cellular Responses
This compound functions as an agonist of estrogen receptors wikipedia.org. Estrogen receptors, including ER alpha (ERα) and ER beta (ERβ), are ligand-activated transcription factors that mediate the effects of estrogens like 17β-estradiol (E2) imrpress.combmbreports.org. These receptors play diverse roles in cellular processes and exhibit tissue-specific expression patterns imrpress.com. ERα and ERβ can form homodimers (ERα-ERα and ERβ-ERβ) and heterodimers (ERα-ERβ), each potentially exerting distinct influences on cellular functions bmbreports.org.
This compound demonstrates a binding preference for ERα over ERβ. In contrast to estradiol, which shows similar affinity for both ERs, this compound exhibits several-fold selectivity for ERα (Ki = 0.50 nM) compared to ERβ (Ki = 2.6 nM) wikipedia.org. This differential affinity suggests that this compound's cellular effects may be predominantly mediated through ERα in systems where both receptor subtypes are present.
Research using techniques like chromatin immunoprecipitation has shown strong association of both 17β-estradiol-bound human ERα (hERα) and this compound-bound hERα with estrogen response elements (EREs) in the promoter regions of target genes, such as PI-9 and pS2 researchgate.net. This indicates that this compound, upon binding to ERα, can effectively induce the recruitment of the receptor to DNA binding sites, leading to transcriptional modulation bmbreports.orgresearchgate.net.
Interactive Data Table: Relative Binding Affinities of this compound and Estradiol for ERα and ERβ
| Compound | ERα Ki (nM) | ERβ Ki (nM) | Selectivity (ERβ/ERα) |
| Estradiol | 0.12 | 0.15 | 1.25 |
| This compound | 0.50 | 2.6 | 5.2 |
Data derived from preclinical binding studies wikipedia.org. Lower Ki values indicate higher binding affinity. Selectivity is calculated as the ratio of ERβ Ki to ERα Ki.
Integration with Steroid Hormone Receptor Networks (e.g., Glucocorticoid, Androgen Receptors)
Steroid hormone receptors, including ERs, glucocorticoid receptors (GRs), and androgen receptors (ARs), are members of the nuclear receptor superfamily and can interact with each other or components of their signaling pathways imrpress.comub.edu. These interactions can lead to complex regulatory outcomes.
Preclinical studies have investigated the potential for crosstalk between this compound-activated ERs and other steroid hormone receptor pathways. For instance, competition experiments have been conducted to assess the binding of this compound to receptors other than ERs. One study using rat skeletal muscle found that while testosterone, androstanolone, methyltrienolone, and even estradiol could bind to the androgen receptor, this compound did not compete for [3H]androgen binding nih.gov. This suggests that this compound has negligible affinity for the androgen receptor in this preclinical model nih.gov.
The interaction between steroid receptors and other signaling pathways can occur through various mechanisms, including direct protein-protein interactions, competition for coactivators or corepressors, and modulation of gene expression that affects the other pathway ub.edumdpi.com. While the direct interaction of this compound with GR or AR has been explored in terms of binding affinity nih.gov, the broader implications of this compound-mediated ER activation on the activity and signaling of GR and AR in various preclinical systems would require further detailed investigation. Steroid hormones and cytokines have an intimate cross-communication in many systems nih.gov.
Interactive Data Table: Relative Binding Affinities of Steroids for Androgen Receptor
| Compound | AR Binding Competition |
| Testosterone | Competes |
| Androstanolone | Competes |
| Methyltrienolone | Competes |
| Estradiol | Competes |
| Progesterone (B1679170) | Competes |
| Cyproterone acetate | Competes |
| Spironolactone | Competes |
| Diethylstilbestrol (B1670540) | Does not compete |
| This compound | Does not compete |
| Cortisol | Does not compete |
Data derived from a preclinical study in rat skeletal muscle nih.gov. "Competes" indicates that the compound showed affinity for the androgen receptor in competition binding assays.
Crosstalk with Growth Factor and Cytokine Signaling Pathways
Estrogen receptor signaling can significantly interact with growth factor and cytokine signaling pathways, influencing cellular processes such as proliferation, differentiation, and survival physiology.org. This crosstalk can occur at multiple levels, including the modulation of signaling molecule expression, direct protein-protein interactions between receptors or downstream effectors, and convergence on shared transcription factors mdpi.com.
While specific detailed research findings on this compound's direct crosstalk with a wide range of growth factor and cytokine signaling pathways in preclinical systems are not extensively detailed in the provided search results, the general principles of ER crosstalk with these pathways are well-established. For example, ERα can crosstalk with the SP1 transcription factor to modulate gene expression imrpress.com. The network involving ERs may also involve signaling through pathways like Ras and MAPK, implicating crosstalk with growth factors and cytokines researchgate.net.
Research indicates that estrogen, acting through ERs, can influence the expression of genes involved in inflammatory responses and interact with cytokine signaling nih.govcore.ac.uk. For instance, estrogen may play modulatory roles in the transactivation of nuclear receptor target genes core.ac.uk. Further preclinical studies specifically utilizing this compound would be necessary to fully delineate its specific interactions and effects on various growth factor and cytokine signaling cascades in different cellular contexts.
Iv. Synthetic Chemistry and Structural Biology of Moxestrol and Its Analogues
Methodologies for the Chemical Synthesis of Moxestrol
Historical and Contemporary Synthetic Routes
This compound, also known by its developmental code names R-2858 or RU-2858, is a synthetic estrane (B1239764) steroid wikipedia.org. Its chemical name is 11β-methoxy-17α-ethynylestradiol or 11β-methoxy-17α-ethynylestra-1,3,5(10)-triene-3,17β-diol wikipedia.org. While specific detailed historical and contemporary synthetic routes for this compound itself were not extensively detailed in the search results, the synthesis of estrogen derivatives often involves modifications of the steroidal core structure, such as the introduction of ethynyl (B1212043) groups at the C17α position or substituents at the C11 position wikipedia.org. The presence of the 17α-ethynyl group in this compound is a common feature in synthetic estrogens like ethinylestradiol, which is typically introduced via an alkynylation reaction wikipedia.orgwikipedia.org. The 11β-methoxy group represents another specific modification on the estrane scaffold wikipedia.org.
Stereoselective Synthesis of this compound and Related Estrogen Derivatives
Stereoselective synthesis is crucial in the creation of steroid derivatives due to the presence of multiple chiral centers. For estrogen derivatives, achieving the correct stereochemistry, particularly at positions like C11 and C17, is essential for biological activity wikipedia.org. Research on the stereoselective synthesis of estradiol (B170435) derivatives has explored various methodologies. For instance, stereoselective routes for preparing 7α/β-substituted estradiol derivatives have been investigated, involving transformations of steroid oxetanes and subsequent reactions like azide-alkyne cycloadditions nih.govresearchgate.net. Stereoselective reduction of oximes has also been employed to introduce amino groups at specific positions on the estradiol scaffold with high epimeric excess nih.gov. Novel stereoselective syntheses of 11β-carbon-substituted estradiol derivatives have also been reported, highlighting the ongoing efforts to precisely control the stereochemistry during the synthesis of modified estrogens acs.org. While direct methods for the stereoselective synthesis of the 11β-methoxy group in this compound were not explicitly detailed, these studies on related estrogen derivatives illustrate the importance and methodologies used in achieving stereocontrol in this class of compounds.
Structure-Activity Relationship (SAR) Studies for Estrogen Receptor Ligand Design
Elucidation of Key Structural Determinants for High Affinity Binding
This compound is known for its very high affinity for the estrogen receptor (ER), contributing to its high potency wikipedia.org. SAR studies for estrogen receptor ligands aim to identify the structural features that govern binding affinity and efficacy wikipedia.orgnih.govalfa-chemistry.com. The basic tetracyclic steroid structure, similar to that of estradiol, forms the core scaffold for many ER ligands fishersci.be. Key determinants for high-affinity binding typically include the presence of a phenolic hydroxyl group at the C3 position of the A ring and a hydroxyl group at the C17β position fishersci.be.
In the case of this compound, the presence of the 17α-ethynyl group and the 11β-methoxy group significantly influences its binding characteristics wikipedia.org. The high potency of this compound has been attributed not only to its high ER affinity but also to its minimal binding to sex hormone-binding globulin (SHBG) and low binding to serum albumin, as well as a lower rate of metabolism compared to some other estrogens wikipedia.orgnih.gov. Studies have shown that this compound binds specifically to estrogen receptors with high affinity nih.gov. For example, in human gingiva, receptors were found to bind both 17β-estradiol and this compound with high affinity (Kd ≈ 3.4 x 10⁻¹⁰ M) nih.gov.
Data on the relative binding affinities of various compounds for estrogen receptors are crucial in SAR studies. While a direct comparative table of this compound binding affinity versus a wide range of analogues was not found, the literature indicates its high affinity relative to estradiol and ethinylestradiol wikipedia.org.
Rational Design of this compound Analogues with Modified Receptor Selectivity
Rational design of estrogen receptor ligands involves modifying the chemical structure to achieve desired properties, such as altered receptor subtype selectivity (ERα vs ERβ) or modified pharmacological profiles (agonist, antagonist, or selective modulator activity) nih.gov. This compound itself has been used in research as a radioligand for the estrogen receptor, and fluorine-18 (B77423) labeled this compound (¹⁸F-FMOX) was developed as an imaging agent for ER-positive tumors wikipedia.orgsnmjournals.orgontosight.ai. The design goal for ¹⁸F-FMOX included decreased metabolism and increased ER binding snmjournals.org. However, preclinical studies highlighted the importance of considering binding to transport proteins like SHBG, as poor binding of ¹⁸F-FMOX to SHBG in humans limited its effectiveness despite good ER binding in rats which lack SHBG snmjournals.org. This illustrates how rational design efforts must account for multiple factors beyond just receptor binding affinity.
Analogues of estrogens, including those related to the ethynylestradiol scaffold from which this compound is derived, have been designed with various modifications to explore their SAR and potential for selective action wikipedia.orgnih.gov. For instance, modifications at the C7α position of estradiol have led to the discovery of potent estrogen antagonists researchgate.net. The introduction of different substituents and linkers at various positions on the steroid core can influence receptor binding, activation, and interaction with co-regulatory proteins, leading to compounds with modified selectivity and activity profiles nih.gov.
Preclinical Metabolic Transformation Pathways and Derivative Characterization
Preclinical metabolic studies are essential to understand how a compound is processed by the body, which influences its bioavailability, half-life, and the formation of active or inactive metabolites nih.gov. This compound is primarily metabolized in the liver wikipedia.orgnih.gov. Hydroxylation is a main metabolic pathway, similar to ethinylestradiol nih.gov.
Studies in humans have shown that this compound undergoes hydroxylation at positions C-2, C-15, and C-16, and also gives rise to D-homo derivatives nih.gov. A key difference in the metabolic profile compared to ethinylestradiol is the influence of the substituents nih.gov. The 17α-ethynyl group in ethinylestradiol impedes hydroxylation at C-16 and favors C-2 hydroxylation, leading to catechol estrogens nih.gov. In contrast, the 11β-methoxy group in this compound impedes C-2 hydroxylation, resulting in a lower amount of catechol estrogens and favoring the formation of ring D hydroxylated products nih.gov.
Preclinical studies on the metabolism of this compound in animals like rats, dogs, and monkeys have also been conducted to understand species-specific differences in metabolic pathways targetmol.com. The characterization of metabolites is typically performed using techniques such as radioimmunoassay and chromatography nih.gov. For example, radioimmunoassay has been used to measure plasma this compound levels and study its metabolism in urine nih.gov.
The structural features of this compound, particularly the 17α-ethynyl and 11β-methoxy substituents, are thought to significantly reduce the rate at which it is converted to polar metabolites and conjugates compared to some other estrogen derivatives, potentially increasing its availability for target tissue uptake researchgate.net. However, the formation of metabolites like 16α-hydroxy-moxestrol has been indicated researchgate.net.
Enzymatic Biotransformation in Non-Human Biological Systems
The enzymatic biotransformation of this compound has been investigated in various non-human biological systems, including rats, dogs, and monkeys, providing insights into its metabolic fate across different species. Studies comparing the pharmacokinetics and metabolism of this compound in rats, dogs, and rhesus and baboon monkeys have been conducted researchgate.net. These investigations often confront the findings with data obtained for ethinylestradiol and previous human studies to understand species differences researchgate.net.
Following intravenous administration in rats, dogs, and monkeys, the apparent initial volume of distribution of total radioactivity was approximately equivalent to the body volume in all studied species researchgate.net. The volume of distribution for intact this compound was even higher, consistent with its low binding to specific and non-specific plasma proteins researchgate.net.
The elimination half-life of total radioactivity varied among species, being 14-18 hours in the rat and rhesus monkey, but longer in the baboon (43 hours intravenously and 78 hours orally) researchgate.net. In dogs, the elimination phase was not clearly distinguishable from the distribution phase, exhibiting a half-life of 2 hours researchgate.net. The half-life of unchanged this compound elimination was considerably shorter and showed more similarity across rhesus monkeys, baboons, and humans (6.6, 7.5, and 8.2 hours, respectively), while being significantly shorter in the dog (1.4 hours) researchgate.net. The higher clearance and elimination rate of unchanged this compound compared to total radioactivity suggest that metabolites and/or conjugation products are eliminated more slowly from plasma than the parent compound researchgate.net.
Oral administration of this compound resulted in rapid absorption in all species studied researchgate.net. A significant first-pass effect likely occurs in the liver, as the clearance of both total radioactivity and this compound was faster following intravenous administration compared to oral administration, yet the levels of radioactivity excreted in the urine were similar for both routes researchgate.net.
Investigations into the metabolism of this compound in specific rat tissues, such as the uterus, vagina, and aorta, have also been performed wikipedia.org. In these tissues, while estradiol was converted to metabolites like estrone, estradiol-3-glucuronide, and estrone-3-glucuronide, indicating the presence of enzymes like 17β-hydroxysteroid dehydrogenase (17β-HSD) and UDP-glucuronosyl transferase (UDP-GT), this compound was not found to be converted wikipedia.orgwikipedia.org. This suggests that the 11β-methoxy substituent on this compound may render it a poor substrate for glucuronidation by the enzymes present in these rat tissues wikipedia.orgwikipedia.org.
Enzymatic hydroxylation by microorganisms has also been explored as a method to obtain reference compounds for studying this compound metabolism wikipedia.org.
Identification and Structural Elucidation of Preclinical Metabolites
The identification and structural elucidation of this compound metabolites in preclinical species have revealed species-specific metabolic profiles.
In dog urine, the only product identified following this compound administration was the unchanged parent compound researchgate.net.
In rhesus or baboon monkey urine, the principal metabolites detected were catechol estrogens researchgate.net. These metabolites were also present in appreciable amounts in rat bile, primarily as methyl ethers researchgate.net.
Hydroxylation at position 16 was observed as a metabolic pathway in rats (and humans) researchgate.net. Additionally, hydroxylation at position 15 alpha occurred in rats and monkeys, albeit to a much lesser extent compared to humans researchgate.net. Some literature also suggests that 16α-hydroxy-moxestrol may be a major metabolite of this compound lipidmaps.org.
Reference compounds for the study of this compound metabolism have been isolated from sources such as the bile of phenobarbital-pretreated rats or obtained through enzymatic hydroxylation using microorganisms wikipedia.org. The structures of these reference compounds were determined using physical and chemical methods to aid in the subsequent identification of metabolites in various species wikipedia.org.
The identification of metabolites in preclinical studies is crucial for understanding the metabolic fate of a compound and assessing potential species differences that may be relevant for toxicological evaluations nih.gov. Techniques such as liquid chromatography coupled with mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry are commonly employed for the quantification and identification of metabolites in biological samples .
Summary of Observed Preclinical Metabolites by Species
| Species | Observed Metabolites | Primary Location |
| Rat | Catechol estrogens (as methyl ethers), 16-hydroxylation products, 15 alpha-hydroxylation products (minor) | Bile, potentially other tissues |
| Dog | Unchanged this compound | Urine |
| Rhesus Monkey | Catechol estrogens (principal) | Urine |
| Baboon Monkey | Catechol estrogens (principal) | Urine |
V. Advanced Methodological Approaches in Moxestrol Research
In Vitro Receptor Binding and Functional Assays
In vitro assays are fundamental for characterizing the direct interaction between moxestrol and estrogen receptors, as well as the subsequent functional consequences of this binding.
Fluorescence Polarization and Radioligand Binding Techniques
Fluorescence polarization (FP) and radioligand binding assays are widely used techniques to quantify the binding affinity of ligands to receptors. Radioligand binding assays involve the use of a radioactive ligand that competes for binding sites on the receptor with the compound of interest, such as this compound. sygnaturediscovery.combmglabtech.com By measuring the displacement of the radioligand, the binding affinity of the non-labeled compound can be determined. This compound has been used as a radioligand itself in estrogen receptor research. wikipedia.org
FP assays offer a non-radioactive alternative for measuring binding events in solution. sygnaturediscovery.comnih.gov This technique relies on the change in the rotational speed of a fluorescently labeled molecule (tracer) upon binding to a larger molecule (receptor). sygnaturediscovery.com When a small fluorescent tracer is free in solution, it rotates rapidly, resulting in low polarization of emitted light. sygnaturediscovery.com Upon binding to a larger receptor, the rotation slows down, leading to increased polarization. sygnaturediscovery.com Competitive FP assays can be used to determine the binding affinity of an unlabeled compound by its ability to displace a fluorescent tracer from the receptor. researchgate.net Both radioligand binding and FP assays are valuable for determining equilibrium binding affinities (expressed as dissociation constant, Kd) and can also provide information on binding kinetics (association and dissociation rate constants). sygnaturediscovery.com
Studies comparing the relative binding affinity (RBA) of various estrogenic compounds to estrogen receptor subtypes alpha (ERα) and beta (ERβ) have included this compound. While estradiol (B170435) binds equally well to both ERα and ERβ, some compounds show preferential binding. wikipedia.org Research indicates that this compound, along with nafoxidine, exhibits a lower relative binding affinity for ERβ compared to compounds like dienestrol (B18971) and 4-OH-tamoxifen in rat models. nih.gov Another study suggests a relative binding affinity order where this compound is lower than 17β-estradiol for ER alpha. semanticscholar.org
Data on Relative Binding Affinity (RBA) to Estrogen Receptors (Example based on search results):
| Compound | Relative Binding Affinity (RBA) to ERα (vs. 17β-estradiol) | Relative Binding Affinity (RBA) to ERβ (vs. 17β-estradiol) | Reference |
| 17β-estradiol | 100 | 100 | nih.govsemanticscholar.org |
| Diethylstilbestrol (B1670540) | >100 | >100 | nih.govsemanticscholar.org |
| This compound | < 100 | < 100 | nih.govsemanticscholar.org |
| Nafoxidine | < 100 | < 100 | nih.gov |
| Dienestrol | >100 | >100 | nih.govsemanticscholar.org |
Note: RBA values can vary depending on the specific assay conditions, receptor source (human, rat, etc.), and reference compound used.
Reporter Gene Assays for Transcriptional Activity Assessment
Reporter gene assays are widely used to assess the transcriptional activity of nuclear receptors, including estrogen receptors, in response to ligand binding. thermofisher.compromega.comgbiosciences.com These assays involve transfecting cells with a construct containing an estrogen response element (ERE) linked to a reporter gene, such as luciferase or alkaline phosphatase. thermofisher.compromega.comepa.gov When an estrogen receptor binds to the ERE upon activation by a ligand like this compound, it drives the transcription of the reporter gene, leading to the production of a detectable protein product. thermofisher.comepa.gov The level of reporter gene expression, quantified by measuring the activity or luminescence of the reporter protein, is indicative of the transcriptional activity mediated by the activated estrogen receptor. thermofisher.compromega.comepa.gov
This compound has been employed in reporter gene assays to study estrogen receptor-mediated transcriptional regulation. For instance, studies investigating the transcriptional synergism on the pS2 gene promoter have used this compound to induce reporter gene expression in HepG2 cells transfected with ERα and pS2-promoter-reporter constructs. oup.com this compound demonstrated similar characteristics to estradiol in inducing pS2 gene expression in these cells, albeit with a leftward shift in the EC50 value. oup.com Reporter gene assays are invaluable for characterizing the ability of this compound to activate or repress gene expression through ERs and for dissecting the molecular mechanisms involved in this process. thermofisher.comgbiosciences.com
Application of Advanced Cellular and Organoid Models
Beyond traditional in vitro binding assays, advanced cellular and organoid models provide more complex and physiologically relevant systems to study this compound's effects.
Immortalized Cell Lines for Estrogen Responsiveness Studies
Immortalized cell lines are a cornerstone of estrogen responsiveness studies due to their ease of culture, scalability, and genetic homogeneity. Various cell lines expressing estrogen receptors, such as MCF-7, T47D, and ZR-75-B (ER-positive breast cancer cell lines), have been used to investigate the effects of estrogenic compounds. explorationpub.comnih.govfrontiersin.org These cell lines exhibit estrogen-dependent proliferation and express estrogen-responsive genes, making them suitable models for assessing this compound's agonistic or antagonistic activity. explorationpub.comnih.gov
Studies using immortalized cell lines have characterized the induction of estrogen-responsive markers like pS2 and cathepsin D by estrogenic compounds. researchgate.net For example, HepG2-ER7 cells treated with this compound showed strong induction of endogenous PI-9 and pS2 mRNAs. researchgate.net Variant cell lines derived from parental estrogen-sensitive lines, such as the LCC1 and LCC9 lines derived from MCF7, represent models of acquired estrogen insensitivity and resistance, which can be used to study how cellular responses to estrogens and anti-estrogens are altered. explorationpub.com These models help in understanding the mechanisms of resistance and potential alternative pathways activated in the presence of compounds like this compound in different cellular contexts. explorationpub.com Immortalized cell lines engineered to express specific ER subtypes (ERα or ERβ) or reporter constructs are also used to dissect the subtype-specific effects of this compound. epa.govnih.gov
In Vivo Preclinical Models for Mechanistic Elucidation
In vivo preclinical models, typically involving animal studies, are essential for understanding the systemic effects of this compound, its pharmacokinetics, and its impact on complex physiological processes. news-medical.netprofil.com These models allow researchers to investigate this compound's efficacy in relevant disease models, assess its tissue distribution and metabolism, and explore its effects on endocrine feedback loops and target organ responses. news-medical.netprofil.comrevvity.com
Preclinical in vivo studies are designed to provide data on the potential efficacy and toxicity of a compound before it is tested in humans. news-medical.netprofil.com While specific detailed findings of this compound's mechanistic elucidation in in vivo preclinical models were not extensively detailed in the provided search results, such studies would typically involve administering this compound to animals (e.g., rodents) and monitoring various endpoints. These endpoints could include changes in hormone levels, alterations in the size or function of estrogen-responsive tissues (e.g., uterus, mammary gland), effects on bone density, or impact on tumor growth in cancer models. revvity.com In vivo models are crucial for validating findings from in vitro and cellular studies and for understanding the complex interplay between this compound, estrogen receptors, and other physiological systems within a living organism. news-medical.netpelagobio.com They provide a more complete picture of the compound's pharmacological profile and help to elucidate the mechanisms underlying its observed effects in a systemic context. revvity.compelagobio.com
Genetically Engineered Animal Models (e.g., Estrogen Receptor Knockout Mice)
Genetically engineered animal models, such as estrogen receptor knockout (ERKO) mice, have been instrumental in understanding the specific roles of ER subtypes in mediating the effects of estrogens like this compound. Studies utilizing ERαKO mice, which lack a functional estrogen receptor alpha (ERα), have provided insights into the involvement of ERα in various physiological processes and responses to estrogenic compounds.
Research involving ERαKO mice has demonstrated that even in the absence of functional ERα, some estrogen binding can still occur in the brain. Studies using 16α-[¹²⁵I]iodo-11β-methoxy-17β-estradiol (¹²⁵I-estrogen) in ERαKO mouse brains observed nuclear uptake and retention of the radiolabeled estrogen in various regions, including the preoptic nucleus, arcuate nucleus of the hypothalamus, bed nucleus of the stria terminalis, and amygdala. nih.govnih.govpnas.org Although the number of labeled cells and the intensity of nuclear concentration were significantly reduced compared to wild-type littermates, this residual binding was observed. nih.govnih.govpnas.org Competition studies showed that excess 17β-estradiol, diethylstilbestrol, or this compound could prevent this nuclear concentration of ¹²⁵I-estrogen, indicating that the binding was likely to an estrogen receptor. nih.govnih.govpnas.org
Furthermore, these studies in ERαKO mice have explored the capability of estrogen binding to regulate gene expression. In situ hybridization studies evaluating progesterone (B1679170) receptor (PR) mRNA in the brain of ovariectomized ERαKO and wild-type mice showed a marked increase in PR mRNA expression after treatment with 17β-estradiol in both groups, although the level was significantly higher in wild-type animals. nih.govnih.gov This suggests that estrogen can modulate PR gene expression in the ERαKO brain, supporting the presence and functionality of a nonclassical estrogen receptor or alternative signaling pathways. nih.govnih.gov
ERαKO mice models have also revealed significant physiological consequences of ERα disruption, including infertility, cystic ovaries lacking corpora lutea, hypoplastic uteri unresponsive to estrogen in females, and reduced testis weight with diminished sperm count in males. jax.org These models are valuable for studying estrogen signaling and hormonal regulation in various organ systems. jax.org
Radiotracer Imaging in Non-Human Species for Receptor Mapping
Radiotracer imaging techniques in non-human species are vital for mapping the distribution and binding of compounds like this compound to specific receptors in vivo. This compound has been utilized in scientific research as a radioligand for the estrogen receptor. wikipedia.org
Studies employing tritiated this compound ([³H]-moxestrol) in female rats have investigated its tissue distribution and uptake, particularly in estrogen-target tissues like the uterus and in mammary tumors. snmjournals.org These studies aim to evaluate the potential of labeled estrogen analogs as receptor-binding radiopharmaceuticals for imaging purposes. snmjournals.org
Research has shown that with tritiated this compound, high uterine uptake and favorable uterus-to-blood ratios can be achieved in mature female rats. snmjournals.org While specific uptake in tumors was observed, the extent of uptake and selectivity were noted to be low with tritiated estrogens of low specific activity. snmjournals.org This highlights the critical importance of tracer specific activity for reliable tumor detection in imaging applications. snmjournals.org
The potential of carbon-11 (B1219553) labeled this compound for receptor-binding radiopharmaceutical applications has also been considered, despite the short half-life of carbon-11. snmjournals.org Both 17α-ethynylestradiol and this compound labeled with carbon-11 show potential as receptor-binding radiopharmaceuticals, exhibiting selective tissue distribution in mature female rats and in rats bearing DMBA-induced mammary tumors. snmjournals.org this compound appeared to be more selective than 17α-ethynylestradiol in the tumor-bearing rat model studied. snmjournals.org However, achieving sufficiently high specific activity for reliable tumor detection with current carbon-11 labeling methods remains a challenge for these compounds. snmjournals.org
Computational Chemistry and Bioinformatics in this compound Research
Computational chemistry and bioinformatics approaches provide powerful tools for investigating the molecular interactions of this compound, predicting its behavior, and guiding the design of novel ligands.
Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions
Molecular docking and molecular dynamics (MD) simulations are widely used computational techniques to predict and analyze the binding interactions between ligands, such as this compound, and their target receptors, particularly estrogen receptors. biointerfaceresearch.comrsc.orgcore.ac.uk Molecular docking predicts the preferred orientation and binding affinity of a ligand within a receptor's binding site. biointerfaceresearch.comrsc.org MD simulations extend this by simulating the dynamic behavior of the ligand-receptor complex over time, providing insights into the stability of the interaction and conformational changes. biointerfaceresearch.comrsc.org
These methods are valuable for understanding the molecular basis of ER selectivity and the agonistic or antagonistic activity of ligands. rsc.orgacs.org By simulating the binding of ligands to different ER subtypes (ERα and ERβ), researchers can gain insights into the structural features that contribute to selective binding. rsc.orgresearchgate.net For example, studies on other ligands have used MD simulations to assess the structural stability of ligand-ER complexes, analyzing factors like hydrogen bonds, interaction energy, and conformational changes. rsc.org Such analyses can help explain why certain ligands exhibit preferential binding to one ER subtype over the other. rsc.org
Computational approaches, including molecular docking and MD simulations, are employed in the discovery and design of ER modulators with improved selectivity and reduced toxicity. researchgate.net They can assist in screening compound libraries and identifying potential ligands with desired binding characteristics. researchgate.net The use of appropriate receptor conformations in docking calculations, including those derived from MD simulations, is considered essential for accurately predicting the binding ability and biological activity of chemicals. acs.org
Predictive Modeling of Estrogen Receptor Selectivity and Agonism
Predictive modeling approaches utilize computational techniques, often combined with biological data, to forecast the selectivity and agonistic or antagonistic activity of compounds targeting estrogen receptors. These models can help prioritize chemicals for experimental testing and provide insights into the structural determinants of ER interactions.
Studies have integrated results from various in vitro assays related to ER signaling, including binding, agonist, antagonist, and cell growth responses, to create predictive models. acs.org By analyzing large datasets of compounds tested against ERα and ERβ activity, machine learning and deep learning approaches can be employed to build models that predict estrogenic likelihood and provide quantitative scores for ERα/ERβ selectivity and agonist/antagonist activity. acs.orgnih.gov
These models aim to predict the potential of chemicals to interfere with the ER signaling pathway. acs.org While some models have shown high sensitivity and specificity in classifying potential ER activity, achieving high accuracy in predicting ERα/ERβ selectivity for a broad range of chemicals can be challenging, as relatively few compounds may show significant selectivity in certain datasets. acs.org However, predictive modeling remains a valuable tool for screening and prioritizing compounds based on their potential ER interactions. acs.orgnih.gov
Vi. Emerging Research Frontiers and Unanswered Questions Regarding Moxestrol
Exploration of Epigenetic Modifications Induced by Moxestrol
Epigenetic modifications, such as DNA methylation and histone modifications, play a critical role in regulating gene expression without altering the underlying DNA sequence. mrc.ac.uknih.govcd-genomics.com These modifications are crucial for normal development and cellular differentiation, and their dysregulation is implicated in various diseases. mrc.ac.uknih.govcd-genomics.commdpi.com The influence of estrogenic compounds on epigenetic landscapes is an active area of research. While estrogens are known to modulate gene expression, the specific epigenetic modifications induced by this compound are not yet fully understood. Investigating how this compound affects DNA methylation patterns, histone acetylation, methylation, and other modifications could provide valuable insights into its long-term effects on gene regulation and cellular function. nih.govcd-genomics.com This is particularly relevant given the stability and heritability of some epigenetic marks. mrc.ac.uknih.gov Studies exploring the link between epigenetic alterations in conditions like diminished ovarian reserve and changes in estrogen receptor genes highlight the importance of this research avenue for understanding the broader impact of estrogenic compounds. mdpi.com
Interrogation of Membrane-Associated Estrogen Receptor Specificity and Downstream Effects
Beyond the classical nuclear receptors, estrogen receptors are also found associated with the cell membrane, mediating rapid, non-genomic signaling events. frontiersin.orgmdpi.comnih.govwikipedia.org These membrane-associated estrogen receptors (mERs), including subpopulations of ERα and ERβ, as well as GPER1, can trigger various downstream signaling cascades, such as the activation of MAPK and PI3K pathways, affecting cellular processes like proliferation and migration. frontiersin.orgmdpi.comnih.gov While it is established that some classical ERs can traffic to the membrane and participate in rapid signaling, the precise specificity of this compound for these membrane-bound pools of receptors and the full spectrum of downstream effects it elicits are still under investigation. frontiersin.orgnih.gov Understanding how this compound interacts with different mER subtypes and the subsequent rapid signaling events is crucial for a complete picture of its cellular actions. Studies using knockout mouse models have demonstrated the involvement of classical ERα and ERβ in rapid estradiol (B170435) signaling, further emphasizing the need to clarify this compound's role in these pathways. frontiersin.orgnih.gov
Development of Novel this compound-Based Chemical Biology Probes
Chemical biology probes are small molecules designed to perturb and study biological processes, often used to identify and validate protein targets and elucidate mechanisms of action. mdpi.comnih.govnih.govmskcc.org Given this compound's high affinity for ERs, it serves as a valuable starting point for developing novel chemical biology probes. wikipedia.org The development of this compound-based probes could facilitate more precise investigations into the nuances of estrogen receptor signaling, including interactions with specific splice variants or membrane-associated receptors. mdpi.commskcc.org Research in this area involves modifying the this compound structure to incorporate functionalities like photo-crosslinkers or tags for imaging and proteomic studies, allowing for the identification of interacting proteins and the visualization of receptor dynamics. mdpi.commskcc.orgacs.org Such probes are essential tools for dissecting the complex network of interactions and pathways influenced by this compound and estrogen signaling in general. mdpi.comnih.govnih.gov Recent work on radiolabeled this compound conjugates for PET imaging exemplifies the potential of developing this compound into powerful research tools. acs.org
Integration of Multi-Omics and Systems Biology Approaches for Comprehensive Mechanistic Mapping
Understanding the full impact of this compound requires moving beyond the study of individual components and integrating data from multiple biological layers. Multi-omics approaches, which combine data from genomics, transcriptomics, proteomics, and metabolomics, coupled with systems biology analyses, offer a powerful way to achieve a holistic view of the biological systems affected by this compound. iu.edufrontiersin.orgnih.govuu.nlnih.gov This integrated approach allows researchers to map the complex interplay between genes, transcripts, proteins, and metabolites in response to this compound exposure. frontiersin.orgnih.govnih.gov By analyzing large datasets generated from different omics platforms, it is possible to identify novel pathways, understand the functional consequences of receptor interactions and epigenetic modifications, and potentially uncover biomarkers of response or resistance. frontiersin.orgnih.govnih.gov While multi-omics data integration presents analytical challenges, its application is becoming increasingly popular in biological research to unravel complex biological processes and disease mechanisms. nih.govnih.gov Applying these approaches to this compound research will be instrumental in creating comprehensive mechanistic maps of its actions and identifying previously unappreciated effects. iu.edufrontiersin.orguu.nl
Q & A
Q. How is Moxestrol identified and characterized in experimental settings?
this compound is identified using chromatographic techniques (e.g., HPLC) and spectroscopic methods (NMR, mass spectrometry). Its chemical identifiers include CAS 382-44-5 and code C011310 . Structural verification should cross-reference spectral data with established databases (e.g., PubChem) to ensure purity and avoid misidentification.
Q. What experimental models are commonly used to study this compound’s estrogenic activity?
HepG2 human hepatoma cells (ER-positive lines like HepG2-ER7) are standard models for dose-response studies . Human liver biopsy samples are recommended for validating in vitro findings in native tissue contexts . Ensure cell line authenticity via STR profiling and confirm ER expression via Western blotting.
Q. Which assays are employed to quantify this compound-induced gene expression changes?
Northern blotting and RT-PCR are primary methods for measuring mRNA levels (e.g., PI-9 induction). For example, PI-9 transcripts (4.5 kb and 2.5 kb) are quantified using gene-specific primers and normalized to housekeeping genes like β-actin . Include vehicle controls (e.g., ethanol) to account for solvent effects.
Advanced Research Questions
Q. How can researchers optimize this compound concentrations for dose-response studies?
Use logarithmic dose ranges (e.g., 1 nM–1 µM) and incubate cells for 48 hours to capture steady-state mRNA induction. Northern blotting in HepG2-ER7 cells revealed maximal PI-9 induction at 1 µM this compound . Validate with time-course experiments to assess temporal dynamics.
Q. How to resolve contradictions in this compound’s estrogenic vs. antiestrogenic effects?
Co-treatment with pure antiestrogens (e.g., ICI 182,780) can isolate ER-dependent pathways. In HepG2 cells, ICI 182,780 completely blocked this compound-induced PI-9 mRNA, confirming ER mediation . Contrast with partial agonists like tamoxifen to study receptor-ligand specificity.
Q. What methodologies address cross-talk between this compound and glucocorticoid signaling?
Co-administer dexamethasone (a glucocorticoid receptor agonist) and measure PI-9 mRNA levels. In HepG2-ER7 cells, dexamethasone did not induce PI-9 mRNA and had minimal impact on this compound’s efficacy, suggesting pathway independence . Use siRNA knockdown to further isolate receptor contributions.
Q. How to investigate additive effects of this compound with protein synthesis inhibitors?
Combine this compound with cycloheximide (CHX) to study transcription vs. translation dependencies. In LMH/2A cells, CHX and this compound additively induced apolipoprotein II mRNA, indicating distinct mechanistic pathways . Measure mRNA stability via actinomycin D chase assays.
Q. What longitudinal approaches assess this compound’s long-term effects on liver cells?
Extend treatment durations beyond 48 hours and monitor apoptosis markers (e.g., caspase-3 cleavage) or proliferation rates. Use RNA-seq to identify delayed gene expression changes. Ensure ethical compliance for human tissue studies, including informed consent .
Q. How does this compound modulate apoptosis via PI-9 mRNA induction?
PI-9 inhibits granzyme B-mediated apoptosis. Quantify apoptosis in co-cultures of this compound-treated HepG2 cells and cytotoxic T-cells. Flow cytometry (Annexin V/PI staining) and Western blotting for caspase activation can validate functional outcomes .
Q. What best practices ensure reproducibility in this compound studies?
Follow guidelines for experimental rigor:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
